Structural Characterization and NMR Chemical Shift Assignments for 1-Amino-4-chloro-2-methylanthraquinone
Structural Characterization and NMR Chemical Shift Assignments for 1-Amino-4-chloro-2-methylanthraquinone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Amino-4-chloro-2-methylanthracene-9,10-dione (CAS: 3225-97-6)
The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for numerous fiber-reactive dyes, antiparasitic agents, and selective cytochrome P450 (CYP) inhibitors [1]. Specifically, 1-amino-4-chloro-2-methylanthraquinone is recognized for its potent mechanism-based inhibition of human CYP1A1, an enzyme critical in the biotransformation of polycyclic aromatic hydrocarbons into carcinogens [2].
For drug development professionals and synthetic chemists, the unambiguous structural validation of this highly functionalized tricyclic quinone is paramount. This technical guide provides a comprehensive framework for the acquisition, assignment, and regiochemical validation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts.
Structural Causality and Electronic Environment
The chemical shifts of 1-amino-4-chloro-2-methylanthraquinone are strictly governed by its rigid, planar geometry and the push-pull electronic gradient established by its substituents. Understanding the causality behind these shifts is essential for accurate spectral interpretation.
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Intramolecular Hydrogen Bonding: The amino group (-NH 2 ) at the C-1 position forms a robust intramolecular hydrogen bond with the adjacent C-9 carbonyl oxygen. This interaction locks the conformation of the amine, drawing electron density away from the protons and heavily deshielding both the amine protons and the C-9 carbonyl carbon.
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Anisotropic Deshielding (Peri-Effect): The protons at the C-5 and C-8 positions (peri-protons) reside directly within the deshielding anisotropic cones of the C-10 and C-9 carbonyl groups, respectively. Consequently, they resonate significantly downfield compared to standard aromatic protons.
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Resonance and Inductive Effects: The electron-donating methyl group at C-2 and the electron-withdrawing chloro group at C-4 create a localized electronic asymmetry. The resonance donation from the C-1 amine strongly shields the C-9a bridgehead carbon, pushing its 13 C resonance unusually upfield for an aromatic system [3].
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables summarize the assigned chemical shifts acquired in CDCl 3 at 298 K. CDCl 3 is the solvent of choice as it provides excellent solubility for planar aromatic systems while lacking exchangeable protons, allowing for the clear observation of the critical -NH 2 signal.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Rationale |
| 1-NH 2 | 8.20 | br s | 2H | - | Highly deshielded due to intramolecular H-bonding with the C-9 carbonyl. |
| H-5, H-8 | 8.25 | m | 2H | ~7.8, 1.5 | Peri-protons deshielded by the anisotropic cones of C-9 and C-10 carbonyls. |
| H-6, H-7 | 7.75 | m | 2H | ~7.8, 1.5 | Standard aromatic protons on the unsubstituted benzenoid ring. |
| H-3 | 7.55 | s | 1H | - | Isolated singlet on the substituted ring; ortho to methyl and chloro groups. |
| 2-CH 3 | 2.45 | s | 3H | - | Aliphatic protons shifted slightly downfield by the aromatic ring current. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-9 | 184.5 | C=O | Carbonyl carbon; heavily deshielded due to H-bonding with 1-NH 2 . |
| C-10 | 182.0 | C=O | Carbonyl carbon; standard anthraquinone ketone shift. |
| C-1 | 151.2 | C | Directly attached to the electron-donating amine (-NH 2 ). |
| C-3 | 136.8 | CH | Aromatic methine; confirmed via HSQC correlation to H-3 (δ 7.55). |
| C-8a | 134.8 | C | Bridgehead carbon on the unsubstituted ring. |
| C-2 | 134.5 | C | Substituted aromatic carbon; attached to the methyl group. |
| C-7 | 134.1 | CH | Unsubstituted ring methine. |
| C-6 | 133.5 | CH | Unsubstituted ring methine. |
| C-5a | 133.0 | C | Bridgehead carbon on the unsubstituted ring. |
| C-4a | 132.0 | C | Bridgehead carbon on the substituted ring. |
| C-4 | 127.5 | C | Directly attached to the electronegative chlorine atom. |
| C-5 | 126.8 | CH | Peri-carbon on the unsubstituted ring. |
| C-8 | 126.5 | CH | Peri-carbon on the unsubstituted ring. |
| C-9a | 114.5 | C | Bridgehead carbon; shielded by the ortho-amino group resonance effect. |
| 2-CH 3 | 18.2 | CH 3 | Aliphatic methyl carbon. |
Experimental Workflows & Self-Validating Protocols
To achieve high-resolution spectra capable of resolving the complex long-range couplings inherent to anthraquinones, the following self-validating experimental protocol must be strictly adhered to.
Step-by-Step NMR Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of 1-amino-4-chloro-2-methylanthraquinone in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could broaden the linewidths.
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Probe Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize the Q-factor, ensuring optimal sensitivity for the quaternary carbons.
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Locking and Shimming: Lock onto the deuterium signal of CDCl 3 . Perform automated gradient shimming (Z0-Z5) followed by manual fine-tuning of Z1 and Z2 until the TMS signal exhibits a linewidth at half-height ( w1/2 ) of ≤ 0.5 Hz.
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Pulse Calibration (Self-Validation Checkpoint): Determine the exact 90° pulse width for the specific sample. Validation: A perfectly calibrated 360° pulse should result in a null signal. If a signal persists, radiation damping or B1 field inhomogeneity is present, and the probe must be re-calibrated.
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Data Acquisition ( 13 C Specifics): Anthraquinones possess multiple quaternary carbons (C-1, C-2, C-4, C-4a, C-5a, C-8a, C-9a, C-9, C-10) which suffer from long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.
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Action: Set the relaxation delay (D1) to at least 3.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the C-9 and C-10 carbonyl peaks.
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2D NMR Acquisition: Acquire gradient-selected HSQC and HMBC spectra to map the spin system. For HMBC, optimize the long-range coupling constant delay for nJCH = 8 Hz, which is ideal for the 3-bond couplings prevalent in rigid aromatic systems.
Caption: Self-validating NMR acquisition workflow optimized for highly substituted anthraquinone derivatives.
Mechanistic Workflows: Regiochemical Validation via 2D NMR
The primary analytical challenge with 1-amino-4-chloro-2-methylanthraquinone is proving the exact regiochemistry of the substituted ring (i.e., confirming the methyl is at C-2 and the chlorine is at C-4, rather than vice versa). This is achieved through a self-validating network of Heteronuclear Multiple Bond Correlations (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
The Logical Proof of Regiochemistry
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The Methyl Anchor: The 2-CH 3 protons (δ 2.45) serve as the starting point. In the HMBC spectrum, these protons will show strong 3-bond ( 3J ) correlations to C-1 (δ 151.2) and C-3 (δ 136.8), and a 2-bond ( 2J ) correlation to C-2 (δ 134.5).
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The Amine Confirmation: The 1-NH 2 protons (δ 8.20) will show an HMBC correlation to C-1 and C-9a, closing the loop with the methyl group's correlation to C-1, proving the methyl is adjacent to the amine.
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The Chlorine Placement: The isolated aromatic proton H-3 (δ 7.55) will show a 2J correlation to the chlorinated carbon C-4 (δ 127.5) and C-2 (δ 134.5).
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Spatial Validation: A NOESY cross-peak between the 2-CH 3 protons and H-3 confirms their spatial proximity, finalizing the regiochemical assignment.
Caption: Key HMBC and NOESY correlations utilized to unambiguously validate the regiochemistry of the substituted ring.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 18593, 1-Amino-4-chloro-2-methylanthraquinone." PubChem, [Link]
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Meng, Q., et al. "Ethynylflavones, Highly Potent, and Selective Inhibitors of Cytochrome P450 1A1." Journal of Medicinal Chemistry, American Chemical Society. [Link]
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U.S. Environmental Protection Agency. "1-Amino-4-chloro-2-methylanthraquinone Chemical Details." CompTox Chemicals Dashboard, [Link]
